BnO-PEG5-Boc
Description
Contextualizing Polyethylene (B3416737) Glycol (PEG) in Contemporary Chemical Science
Polyethylene glycol (PEG) is a synthetic, water-soluble, and biocompatible polyether with a long history of use in a vast range of scientific and industrial applications. labinsights.nlnih.gov Its fundamental structure, consisting of repeating ethylene (B1197577) oxide units, imparts properties like hydrophilicity and flexibility. universci.com In contemporary chemical science, PEG is recognized not just as a bulk polymer but as a highly versatile building block for creating advanced materials and therapeutics. universci.com The process of covalently attaching PEG chains to molecules, known as "PEGylation," is a well-established strategy to enhance the therapeutic properties of drugs, including proteins, peptides, and small molecules. biochempeg.comresearchgate.net
Evolution of PEG Applications in Bioconjugation and Materials Science
The application of PEG began to gain significant traction in the 1970s, when it was first explored as a method to modify proteins to improve their pharmacokinetic profiles. nih.govnih.gov This pioneering work laid the foundation for "PEGylation," a technique aimed at making therapeutic proteins less immunogenic and extending their circulation time in the body. nih.govdrug-dev.com The first FDA-approved PEGylated drug, Adagen® (pegademase bovine) in the early 1990s, was a major milestone that validated the clinical potential of the technology. biochempeg.comnih.gov
Since then, the applications of PEG have expanded dramatically. In bioconjugation, PEGs are now integral to the development of antibody-drug conjugates (ADCs), where they act as flexible linkers connecting a potent cytotoxic drug to a monoclonal antibody. cd-bioparticles.netsigmaaldrich.combiochempeg.com In materials science, PEGs are used to create hydrogels for tissue engineering and controlled drug release, and as surface coatings for nanoparticles to improve their stability and circulation time in vivo. universci.comuniversci.comsigmaaldrich.com The evolution of PEGylation has moved from random, non-specific attachment to site-specific conjugation, allowing for the creation of homogenous and well-defined bioconjugates. europeanpharmaceuticalreview.com
Role of Monodispersed vs. Polydispersed PEGs in Defined Chemical Structures
PEG can be synthesized as either a polydisperse or a monodisperse polymer. Polydisperse PEGs consist of a mixture of polymer chains with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI) greater than 1. biochempeg.combiochempeg.com While widely used, especially in early PEGylated products, the heterogeneity of polydisperse PEGs can lead to difficulties in characterization and reproducibility, creating a mixture of final products. biochempeg.combiochempeg.com
In contrast, monodisperse PEGs (often called discrete PEGs or dPEGs) are pure compounds with a precisely defined number of ethylene glycol units and, therefore, a single, exact molecular weight (PDI = 1). biochempeg.comadcreview.combroadpharm.com The advantages of using monodisperse PEGs are significant, particularly in applications requiring high precision:
Structural Homogeneity : Ensures that every molecule in a batch is identical, leading to better-defined final products, such as in ADCs. adcreview.compharmiweb.com
Improved Pharmacokinetics : The uniform size allows for more predictable behavior in biological systems, enhancing solubility and stability. biochempeg.com
Reproducibility : Eliminates batch-to-batch variability associated with polydisperse polymers.
The development of advanced synthetic and purification techniques has made monodisperse PEG linkers, like the PEG6 chain in Benzyl-PEG6-CH2CO2tBu, more accessible for creating highly defined chemical structures. broadpharm.compharmiweb.com
| Feature | Monodispersed PEG | Polydispersed PEG |
| Molecular Weight | Single, defined value broadpharm.com | A distribution around an average value broadpharm.com |
| Polydispersity Index (PDI) | Exactly 1 biochempeg.com | > 1 biochempeg.com |
| Composition | Homogeneous, pure compound adcreview.com | Heterogeneous mixture of polymers biochempeg.com |
| Reproducibility | High | Can be variable biochempeg.com |
| Key Applications | ADCs, small molecule drugs, precision linkers broadpharm.com | Protein drugs, hydrogels, surface coatings sigmaaldrich.combroadpharm.com |
Significance of Functionalized PEG Linkers in Targeted Synthesis
Functionalized PEG linkers are PEG chains that have been chemically modified at their ends to include reactive groups. biochempeg.com These linkers are essential components in modern medicinal chemistry and materials science, acting as spacers that connect two or more different molecular entities. cd-bioparticles.netjenkemusa.com The PEG component itself confers beneficial properties like water solubility and biocompatibility, while the functional end groups allow for specific attachment to other molecules. jenkemusa.comnanosoftpolymers.com
Strategic Design of PEG Linkers with Specific End-Group Reactivity
The strategic power of PEG linkers comes from the ability to install different reactive groups at each end of the polymer chain, creating what are known as heterobifunctional linkers. jenkemusa.comnanosoftpolymers.comhuatengsci.com This design allows for controlled, stepwise conjugation reactions. For example, one end of the linker can be attached to a targeting molecule (like an antibody), while the other end is attached to a therapeutic payload (like a small molecule drug). nih.gov
The choice of functional groups is critical and is often based on achieving orthogonality—meaning each end group reacts under specific conditions without interfering with the other. nih.gov Common reactive groups used in these linkers include amines, carboxylic acids, azides, alkynes (for "click chemistry"), and maleimides. labinsights.nlbiochempeg.comcreative-biogene.com This allows chemists to assemble complex molecular architectures with a high degree of control. nih.govnih.gov
Benzyl (B1604629) and Ester Moieties in Advanced Synthetic Strategies
In the compound Benzyl-PEG6-CH2CO2tBu, the benzyl and tert-butyl ester groups are not just arbitrary choices; they are key elements in a sophisticated synthetic strategy.
Benzyl (Bn) Group : The benzyl ether at one end of the PEG chain serves as a stable protecting group for the hydroxyl function. broadpharm.com It is generally robust to a wide range of reaction conditions but can be selectively removed when needed, typically through hydrogenolysis. broadpharm.com This allows chemists to perform reactions on the other end of the molecule without affecting the benzyl-protected terminus.
Ester Moiety : The tert-butyl ester at the other end serves a similar purpose for the carboxylic acid group. Esters are common functional handles in organic synthesis, but the tert-butyl ester is specifically chosen for its unique deprotection properties, which are central to the utility of this linker.
Overview of Tert-Butyl Ester Protecting Groups in Complex Organic Synthesis
The tert-butyl (tBu) ester is a widely used protecting group for carboxylic acids in complex organic synthesis, especially in peptide and natural product synthesis. acs.orglibretexts.orgthieme-connect.com Its popularity stems from its high stability under many reaction conditions, including basic, nucleophilic, and reductive environments, while being easily removable under specific acidic conditions. thieme-connect.com
The cleavage of a tert-butyl ester typically involves treatment with a strong acid, such as trifluoroacetic acid (TFA), or certain Lewis acids like zinc bromide. acs.orgacs.orgmanchester.ac.uk The mechanism proceeds through the formation of a stable tert-butyl cation. This acid-lability provides a convenient and often orthogonal method for deprotection, meaning it can be removed without disturbing other acid-sensitive groups like benzyl esters under certain conditions. acs.orgorganic-chemistry.org For example, aqueous phosphoric acid has been shown to be a mild reagent for removing tert-butyl esters in the presence of other sensitive functionalities. acs.orgorganic-chemistry.orgorganic-chemistry.org
| Reagent for Deprotection | Conditions | Selectivity Notes |
| Trifluoroacetic Acid (TFA) | Typically used in an organic solvent like dichloromethane (B109758) (DCM). | Strong acid, not highly selective if other acid-labile groups are present. acs.org |
| Aqueous Phosphoric Acid (85%) | Mild conditions. | Offers good selectivity; tolerates groups like benzyl esters and TBDMS ethers. acs.orgorganic-chemistry.org |
| Zinc Bromide (ZnBr2) | Used in DCM. | A Lewis acid approach; selectivity can depend on the substrate. acs.orgmanchester.ac.uk |
| Thionyl Chloride (SOCl2) | Room temperature. | Can convert the ester directly to an acid chloride, while leaving other ester types intact. organic-chemistry.org |
The specific design of Benzyl-PEG6-CH2CO2tBu, with its distinct and orthogonally protected ends, makes it a prime example of a modern chemical linker engineered for precision and control in advanced synthesis.
Historical Context of tert-Butyl Ester Implementation in Multi-Step Synthesis
The use of tert-butyl esters as protecting groups for carboxylic acids has a long and established history in organic synthesis, particularly in peptide synthesis and the creation of other complex natural products. lookchem.comacs.orgresearchgate.net Their popularity stems from their ability to mask the reactivity of a carboxylic acid group, preventing it from interfering with reactions at other sites in the molecule.
Historically, the implementation of tert-butyl esters was a significant advancement because they offered a new level of control in multi-step synthetic sequences. acs.orgresearchgate.net Before the widespread use of such protecting groups, the synthesis of multifunctional molecules was often plagued by a lack of selectivity, leading to unwanted side reactions and low yields. The introduction of the tert-butyl ester, which is stable to a wide range of reaction conditions but can be removed under specific acidic conditions, provided chemists with a powerful tool to orchestrate complex synthetic pathways. lookchem.comorganic-chemistry.org
The development of methods for both the formation and cleavage of tert-butyl esters has been a continuous area of research. rsc.orgorgsyn.org Early methods for cleavage often required harsh acidic conditions, which could be detrimental to sensitive substrates. lookchem.com Over time, milder and more selective methods have been developed, further expanding the utility of tert-butyl esters in the synthesis of increasingly complex molecules. lookchem.comorganic-chemistry.org
Orthogonality Considerations for Tert-Butyl Ester Deprotection
The concept of "orthogonality" in chemical synthesis is crucial for understanding the value of protecting groups like the tert-butyl ester. organic-chemistry.orgsigmaaldrich.comnih.gov An orthogonal set of protecting groups is one where each type of group can be removed in the presence of the others without affecting them. This allows for the selective deprotection and modification of different functional groups within the same molecule in a planned sequence.
The tert-butyl ester is a key component of many orthogonal protection schemes. It is notably stable to the basic conditions used to remove other common protecting groups, such as the Fmoc (9-fluorenylmethyloxycarbonyl) group used in peptide synthesis. organic-chemistry.org Conversely, the Fmoc group is stable to the acidic conditions typically used to cleave tert-butyl esters. This mutual stability allows for the selective deprotection of either the N-terminus (protected with Fmoc) or a carboxylic acid side chain (protected as a tert-butyl ester) of a peptide.
The deprotection of a tert-butyl ester is typically achieved using acids. lookchem.com However, the choice of acid and reaction conditions is critical to maintain orthogonality with other acid-labile protecting groups that might be present in the molecule. For example, while strong acids like trifluoroacetic acid (TFA) will readily cleave a tert-butyl ester, they may also remove other acid-sensitive groups like the Boc (tert-butoxycarbonyl) protecting group or trityl groups. sigmaaldrich.comresearchgate.net
Recent research has focused on developing milder and more selective reagents for tert-butyl ester deprotection to enhance their orthogonality. acs.orgorganic-chemistry.org These include:
Lewis acids: Zinc bromide (ZnBr2) and cerium(III) chloride (CeCl3) have been shown to selectively cleave tert-butyl esters in the presence of other acid-labile groups under specific conditions. researchgate.netorganic-chemistry.org
Silica (B1680970) gel: In some cases, silica gel has been used as a mild acidic reagent for the cleavage of tert-butyl esters. lookchem.com
Catalytic methods: A recently developed method uses a triarylamminium radical cation catalyst to mediate the mild deprotection of tert-butyl groups. acs.org
The ability to selectively remove the tert-butyl ester from a molecule like Benzyl-PEG6-CH2CO2tBu, while leaving other protecting groups intact, is fundamental to its role in the construction of complex molecular architectures for advanced applications in drug delivery and materials science. medchemexpress.combiochempeg.com
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O8/c1-23(2,3)31-22(24)20-30-18-16-28-14-12-26-10-9-25-11-13-27-15-17-29-19-21-7-5-4-6-8-21/h4-8H,9-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCCPCCHDIEUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl Peg6 Ch2co2tbu
Advanced Synthetic Routes to PEGylated Intermediates
The construction of well-defined PEGylated intermediates is foundational to the synthesis of complex PEG structures. This involves meticulous control over the polymerization process to ensure a specific number of ethylene (B1197577) glycol units and subsequent functionalization with protecting groups to allow for selective modifications.
Stepwise Monomer Addition for Precise PEG Chain Length Control
Achieving a discrete PEG chain length (dPEG®), as in the hexaethylene glycol (PEG6) chain of the target molecule, necessitates a departure from conventional polymerization methods which typically yield a distribution of chain lengths. Stepwise monomer addition, a more controlled approach, allows for the precise incorporation of ethylene glycol units, ensuring monodispersity. nih.govresearchgate.net
Iterative coupling strategies are instrumental in the synthesis of monodisperse PEG oligomers. researchgate.netresearchgate.net These methods involve the sequential addition of protected PEG monomers to a growing chain.
Unidirectional Growth: This approach involves the extension of the PEG chain from one end. A common strategy utilizes a PEG monomer with one terminus protected by a temporary protecting group (e.g., dimethoxytrityl, DMTr) and the other activated for coupling (e.g., as a tosylate). The synthesis cycle typically involves the deprotection of the terminal hydroxyl group, followed by coupling with the next activated monomer. This process is repeated until the desired chain length is achieved. researchgate.netresearchgate.net A benzyl (B1604629) group can serve as a permanent protecting group at the starting end of the PEG chain. researchgate.net
Bidirectional Growth: In this strategy, the PEG chain is elongated from a central core in two directions. While effective for producing homobifunctional PEGs, it is less commonly employed for heterobifunctional molecules like Benzyl-PEG6-CH2CO2tBu, which require distinct functionalities at each terminus.
A recent advancement in iterative synthesis employs potassium bis(trimethylsilyl)amide (KHMDS) as a base to facilitate the Williamson ether synthesis, a key coupling step. acs.org This method has been shown to significantly improve reaction efficiency, allowing for the rapid and scalable synthesis of monodisperse PEGs. acs.org
| Strategy | Description | Key Features |
| Unidirectional Growth | Chain extension from a single terminus. | Allows for the synthesis of heterobifunctional PEGs. Requires sequential deprotection and coupling steps. |
| Bidirectional Growth | Chain elongation from a central core in two directions. | Primarily used for synthesizing homobifunctional PEGs. |
| KHMDS-Promoted Iterative Exponential Growth | Utilizes KHMDS to accelerate the Williamson ether synthesis coupling step. | Rapid and scalable. High yields. |
Solid-phase synthesis offers a significant advantage for the preparation of monodisperse PEG oligomers by simplifying the purification process. nih.gov In this technique, the growing PEG chain is anchored to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts by simple washing and filtration. nih.gov
The synthesis typically begins with the attachment of the first PEG monomer to a resin, such as a Wang resin. nih.gov Subsequent monomers are then added in a stepwise fashion. A typical synthetic cycle on a solid support involves: nih.gov
Deprotonation: The terminal hydroxyl group of the resin-bound PEG is deprotonated with a base, such as potassium tert-butoxide (tBuOK). nih.gov
Coupling: The resulting alkoxide is then coupled with a protected and activated PEG monomer, for instance, a DMTr-protected tetraethylene glycol tosylate, via a Williamson ether formation reaction. nih.gov
Deprotection: The protecting group (e.g., DMTr) on the newly added monomer is removed with a dilute acid to expose a new hydroxyl group for the next coupling cycle. nih.gov
This iterative process is repeated until the desired chain length of six ethylene glycol units is achieved. The use of a solid support minimizes the need for chromatographic purification of intermediates, making the entire process more efficient and amenable to automation. nih.gov
| Step | Reagents/Conditions | Purpose |
| Resin Attachment | Wang resin, initial PEG monomer | Anchoring the growing PEG chain. |
| Deprotonation | tBuOK in THF | Activation of the terminal hydroxyl group. |
| Coupling | DMTr-protected PEG-tosylate monomer | Chain elongation via Williamson ether synthesis. |
| Deprotection | Dilute trifluoroacetic acid (TFA) | Preparation for the next coupling cycle. |
| Cleavage from Resin | Stronger acid (e.g., concentrated TFA) | Release of the final PEG oligomer. nih.gov |
Functionalization of PEG Scaffolds with Benzyl and Carboxylic Acid Precursors
Once the desired PEG6 scaffold is synthesized, the next crucial step is the introduction of the benzyl and the protected carboxylic acid moieties at the respective termini.
The benzyl group serves as a stable protecting group for one of the terminal hydroxyl groups of the PEG chain. The installation of the benzyl moiety is typically achieved through a Williamson ether synthesis. nih.gov This reaction involves the deprotonation of a terminal hydroxyl group of the PEG6 chain with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to form an alkoxide. nih.govnih.gov This nucleophilic alkoxide then undergoes a substitution reaction with benzyl bromide to form the benzyl ether. nih.govnih.gov
The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). nih.gov The use of a solid-phase approach allows for the benzylation of the resin-bound PEG oligomer, followed by cleavage from the support. nih.gov For instance, a resin-bound PEG8 has been successfully benzylated using benzyl bromide and tBuOK in THF. nih.gov
The introduction of the carboxylic acid precursor at the other terminus of the PEG chain requires the installation of a protected carboxyl group. The tert-butyl ester is a commonly used protecting group for carboxylic acids as it is stable under many reaction conditions but can be readily cleaved under acidic conditions. smolecule.comepo.org
The synthesis of the tert-butyl ester functionalized PEG can be achieved by reacting the terminal hydroxyl group of the Benzyl-PEG6-OH intermediate with a t-butyl haloacetate, such as t-butyl bromoacetate, in the presence of a base. epo.orggoogle.com The reaction proceeds via a nucleophilic substitution where the hydroxyl group, activated by a base like potassium t-butoxide, displaces the bromide from t-butyl bromoacetate. google.com This method has been successfully used to prepare tert-butyl esters of various PEG carboxylic acids with high purity. google.com The final step to obtain the free carboxylic acid would involve the cleavage of the tert-butyl group using an acid such as trifluoroacetic acid (TFA). epo.orggoogle.com
Esterification Strategies for the tert-Butyl Ester Formation
The introduction of the tert-butyl ester in the synthesis of Benzyl-PEG6-CH2CO2tBu is a key step that leverages specific esterification methodologies. The choice of strategy depends on factors such as the nature of the starting materials, desired yield, and reaction conditions. Common approaches include direct esterification using tert-butanol or isobutene and transesterification reactions. nii.ac.jpthieme.dethieme-connect.com
Direct esterification is a common pathway for forming tert-butyl esters. thieme.de This involves the reaction of a carboxylic acid with either tert-butanol or isobutene, typically under acidic catalysis. nii.ac.jpthieme-connect.comrsc.org The reaction with isobutene proceeds through the formation of a carbocation from the protonation of the alkene, to which the carboxylic acid adds nucleophilically. rsc.org
The efficiency of direct tert-butylation heavily relies on the catalytic system employed. Strong acids are necessary to facilitate the reaction, whether starting from tert-butanol or isobutene. nii.ac.jpgoogle.com
Mineral and Sulfonic Acids: Concentrated sulfuric acid (H₂SO₄) is a conventional catalyst for the reaction of carboxylic acids with isobutene. nii.ac.jpthieme-connect.comgoogle.com Aromatic sulfonic acids, such as benzene sulfonic acid or toluene (B28343) sulfonic acids, are also effective and may reduce the risk of oxidation or polymerization side reactions. google.com
Perchloric Acid (HClO₄): The use of perchloric acid in tert-butyl acetate is a frequently used method, though it is considered a potentially hazardous reagent. nii.ac.jpthieme-connect.com
Bis(trifluoromethanesulfonyl)imide (Tf₂NH): A more recent and safer alternative involves using Tf₂NH as a catalyst in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent. nii.ac.jporganic-chemistry.org This system has been shown to significantly increase reaction rates and yields compared to conventional methods. nii.ac.jpthieme-connect.com For carboxylic acids without amino groups, only catalytic amounts of Tf₂NH are needed for high-yield conversion to tert-butyl esters. nii.ac.jporganic-chemistry.org
Other Catalysts: Other reagents that can facilitate tert-butyl ester formation include di-tert-butyl dicarbonate (Boc₂O), often used with a catalyst like Mg(ClO₄)₂, and tert-butyl trichloroacetimidate. nii.ac.jpthieme-connect.comorganic-chemistry.org
| Catalyst System | Reactants | Key Features |
| Conc. H₂SO₄ | Carboxylic Acid + Isobutene | Traditional, effective method. nii.ac.jpthieme-connect.com |
| Perchloric Acid (HClO₄) | Carboxylic Acid + tert-Butyl Acetate | Often-used condition, but potentially hazardous. nii.ac.jpthieme-connect.com |
| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | Carboxylic Acid + tert-Butyl Acetate | Simple, safe, and powerful method with high yields and faster reaction rates. nii.ac.jporganic-chemistry.org |
| Di-tert-butyl dicarbonate (Boc₂O) / Mg(ClO₄)₂ | Carboxylic Acid | Mild reaction with general applicability. organic-chemistry.org |
The choice of solvent is critical for the success of tert-butyl ester synthesis, influencing reactant solubility and reaction kinetics. thieme-connect.comthieme.degchemglobal.com Many esterification reactions are conducted in organic solvents. thieme.de However, the insolubility of some starting materials, particularly free amino acids, in these solvents can limit the applicability of certain methods. thieme-connect.comthieme.de
The development of new catalytic systems has also addressed solvent-related challenges. For instance, using tert-butyl acetate (TBAc) as both a solvent and a tert-butylating agent in conjunction with a catalyst like bis(trifluoromethanesulfonyl)imide (Tf₂NH) provides an effective solution. nii.ac.jpthieme-connect.com This approach can overcome the solubility issues of starting materials like amino acids by forming soluble salts that also act as catalysts. nii.ac.jpthieme-connect.com In some cases, reactions can be performed under solvent-free conditions, which is environmentally advantageous. researchgate.netrsc.org For base-catalyzed esterifications, dipolar aprotic solvents like DMSO can offer significant kinetic advantages and nearly quantitative yields. gchemglobal.com
| Solvent | Type | Role & Considerations |
| tert-Butyl Acetate (TBAc) | Ester / Aprotic | Acts as both solvent and tert-butylating reagent, especially effective with Tf₂NH catalyst. nii.ac.jpthieme-connect.comorganic-chemistry.org |
| Diethyl Ether | Ether / Aprotic | Used in transesterification with potassium tert-butoxide, where the insolubility of the potassium methoxide byproduct drives the reaction. thieme-connect.com |
| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | Can provide higher yields and improved kinetics for base-catalyzed esterifications. gchemglobal.com |
| Solvent-Free | N/A | Environmentally benign approach; used in amidation of tert-butyl acetate and ester synthesis via electromagnetic milling. researchgate.netrsc.org |
Transesterification offers an alternative route to tert-butyl esters, particularly when the parent carboxylic acid is labile or difficult to isolate. thieme-connect.com This method involves converting a more readily available ester, such as a methyl or ethyl ester, into the desired tert-butyl ester. thieme-connect.com
A very mild and efficient method for this transformation is the reaction of methyl esters with potassium tert-butoxide in diethyl ether at ambient temperature. thieme-connect.com The reaction proceeds rapidly and in good yield due to the high reactivity of potassium tert-butoxide and the insolubility of the potassium methoxide byproduct, which shifts the equilibrium forward. thieme-connect.com It is crucial to use freshly prepared potassium tert-butoxide and anhydrous ether, as any tert-butanol or moisture can significantly lower the yields. thieme-connect.com
Other transesterification methods may use catalysts like lanthanum(III) isopropoxide or scandium(III) triflate. organic-chemistry.orgresearchgate.net However, many modern transesterification variants are inefficient for synthesizing sterically hindered esters like tert-butyl esters. thieme-connect.com Another approach involves using tert-butyl acetate in excess with catalysis by potassium tert-butoxide. thieme-connect.com
Direct Esterification Approaches with tert-Butanol or Isobutene
Integration of Protecting Group Chemistry in Benzyl-PEG6-CH2CO2tBu Synthesis
The synthesis of a heterobifunctional molecule like Benzyl-PEG6-CH2CO2tBu relies heavily on protecting group chemistry to ensure chemoselectivity during multi-step synthesis. wikipedia.org Protecting groups are temporarily attached to functional groups to prevent them from reacting under specific conditions. organic-chemistry.orgquimicaorganica.org For Benzyl-PEG6-CH2CO2tBu, the key functionalities requiring protection are the terminal hydroxyl group of the PEG chain and the carboxylic acid group.
The structure of Benzyl-PEG6-CH2CO2tBu features a benzyl ether at one terminus and a tert-butyl ester at the other. This specific arrangement is achieved through an orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others. wikipedia.orgorganic-chemistry.orgnih.gov
Carboxyl Protection: The carboxylic acid is protected as a tert-butyl ester . This group is stable under a variety of conditions but can be readily cleaved using acids, such as trifluoroacetic acid. nii.ac.jpwikipedia.org This acidic cleavage is a common deprotection method. thieme.deacs.org
Hydroxyl Protection: The hydroxyl group at the other end of the PEG chain is protected as a benzyl ether . Benzyl ethers are common protecting groups for alcohols. highfine.comuwindsor.ca They are stable to the acidic and basic conditions often used in synthesis but can be selectively removed by hydrogenolysis (catalytic hydrogenation). wikipedia.orgnih.gov
This orthogonal scheme is fundamental to the synthesis. biosynth.com The benzyl group can be removed without affecting the tert-butyl ester, and conversely, the tert-butyl ester can be cleaved with acid while the benzyl ether remains intact. wikipedia.org This allows for the sequential and selective modification of either end of the PEG linker, which is essential for its application in bioconjugation and drug delivery. The stepwise synthesis of PEG derivatives often involves such protection and deprotection cycles. nih.govresearchgate.net
| Functional Group | Protecting Group | Deprotection Condition | Orthogonality |
| Carboxylic Acid | tert-Butyl (tBu) Ester | Acidic conditions (e.g., TFA) nii.ac.jpwikipedia.org | Stable to hydrogenolysis used for Benzyl group removal. wikipedia.org |
| Hydroxyl | Benzyl (Bn) Ether | Hydrogenolysis (e.g., H₂, Pd/C) wikipedia.orgnih.gov | Stable to acidic conditions used for tert-Butyl group removal. wikipedia.org |
Chemoselectivity in Multi-Functionalized Precursors
The synthesis of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, such as Benzyl-PEG6-CH2CO2tBu, from symmetrical precursors like hexaethylene glycol necessitates a strategic approach to achieve chemoselectivity. This ensures that the two terminal hydroxyl groups of the starting material are differentiated to allow for the sequential and controlled introduction of the distinct benzyl and tert-butyl carboxymethyl functionalities. A common and effective strategy involves the statistical mono-functionalization of the symmetrical diol, followed by purification and subsequent reaction of the remaining hydroxyl group.
A prevalent method for achieving mono-benzylation of a PEG diol is a modified Williamson ether synthesis. researchgate.net In this approach, hexaethylene glycol is treated with a sub-stoichiometric amount of a strong base, such as sodium hydride (NaH), to generate a mixture of the starting diol, the desired mono-alkoxide, and a smaller amount of the di-alkoxide. The subsequent addition of benzyl bromide or benzyl chloride results in a mixture of unreacted hexaethylene glycol, the target mono-benzyl ether, and the undesired dibenzyl ether.
The chemoselectivity of this reaction is primarily governed by the stoichiometry of the base and the benzylating agent. By carefully controlling the molar ratios, the formation of the mono-benzylated product can be maximized. For instance, using approximately one equivalent of the base and benzyl halide relative to the diol statistically favors the formation of the mono-substituted product.
An alternative approach to enhance chemoselectivity involves the use of protecting groups with orthogonal stability. One hydroxyl group of the hexaethylene glycol can be protected with a group that is stable under the conditions required for the modification of the other hydroxyl group, and which can be selectively removed later. However, for a relatively simple molecule like Benzyl-PEG6-CH2CO2tBu, the statistical mono-benzylation is often a more direct route.
Once the mono-benzyl ether of hexaethylene glycol (Benzyl-PEG6-OH) is synthesized and isolated, the remaining free hydroxyl group can be reacted to introduce the tert-butyl acetate moiety. This is typically achieved by deprotonating the alcohol with a base like sodium hydride, followed by nucleophilic substitution with tert-butyl bromoacetate. rsc.org The use of a strong base ensures complete deprotonation of the remaining alcohol, driving the reaction to completion and avoiding a mixture of starting material and product.
The chemoselectivity in this second step is high, as the only reactive site is the terminal hydroxyl group, the other end being capped with a chemically inert benzyl ether.
Purification Strategies for Intermediate and Final Compounds
The successful synthesis of Benzyl-PEG6-CH2CO2tBu relies heavily on effective purification strategies to isolate the desired intermediates and the final product from reaction mixtures that may contain unreacted starting materials, byproducts, and reagents. Column chromatography on silica (B1680970) gel is the most common and effective technique for this purpose. reddit.comresearchgate.net
Purification of Benzyl-PEG6-OH Intermediate:
Following the mono-benzylation of hexaethylene glycol, the reaction mixture typically contains the starting diol, the desired mono-benzyl ether, and the dibenzyl ether byproduct. The separation of these components can be achieved by silica gel column chromatography. The polarity difference between these compounds allows for their differential elution.
A typical purification protocol would involve loading the crude reaction mixture onto a silica gel column and eluting with a gradient of solvents. A common solvent system for the purification of PEG derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) and a more polar solvent such as ethyl acetate or methanol. reddit.com The elution order would be the least polar compound, the dibenzyl ether, followed by the desired mono-benzyl ether, and finally the most polar compound, the unreacted hexaethylene glycol. The progress of the separation is monitored by thin-layer chromatography (TLC).
Interactive Data Table: Purification of Benzyl-PEG6-OH
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |
| Elution Order | 1. Dibenzyl-PEG6 |
| 2. Benzyl-PEG6-OH | |
| 3. Hexaethylene Glycol | |
| Detection | TLC with charring agent (e.g., KMnO4) |
Purification of the Final Compound (Benzyl-PEG6-CH2CO2tBu):
After the reaction of Benzyl-PEG6-OH with tert-butyl bromoacetate, the crude product is again purified by silica gel column chromatography to remove any unreacted Benzyl-PEG6-OH and other impurities. The final product, Benzyl-PEG6-CH2CO2tBu, is less polar than the starting alcohol due to the conversion of the hydroxyl group to the tert-butyl ester.
The purification would typically employ a solvent system of ethyl acetate in hexanes. The increased lipophilicity of the final product allows for its efficient separation from the more polar starting material.
Interactive Data Table: Purification of Benzyl-PEG6-CH2CO2tBu
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |
| Elution Order | 1. Benzyl-PEG6-CH2CO2tBu |
| 2. Benzyl-PEG6-OH | |
| Detection | TLC with charring agent (e.g., KMnO4) |
In both purification steps, the collected fractions are analyzed by TLC to identify those containing the pure desired compound. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified product. The identity and purity of the intermediate and final compounds are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Deprotection Strategies for Benzyl Peg6 Ch2co2tbu and Its Derivatives
Cleavage Mechanisms of the tert-Butyl Ester Group
The deprotection of a tert-butyl ester proceeds via the cleavage of the carbon-oxygen bond between the ester oxygen and the tertiary carbon. This is typically achieved under acidic conditions, where the mechanism involves the formation of a stable tert-butyl carbocation.
Acid-catalyzed deprotection is the most common approach for cleaving tert-butyl esters. The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which increases its electrophilicity. acsgcipr.org This is followed by the departure of the tert-butyl group as a highly stable tertiary carbocation, which then generates isobutylene (B52900) gas. commonorganicchemistry.comstackexchange.com The stability of this carbocation is the primary reason for the acid-lability of the tert-butyl protecting group.
Trifluoroacetic acid (TFA) is a strong organic acid widely employed for the cleavage of acid-labile protecting groups, including tert-butyl esters. lookchem.com It is typically used either neat or as a solution in a solvent like dichloromethane (B109758) (DCM). The reaction mechanism involves protonation of the ester, leading to the formation of the carboxylic acid and a tert-butyl cation. commonorganicchemistry.com
A significant challenge during TFA-mediated deprotection is the reactivity of the liberated tert-butyl cation. This electrophilic species can alkylate nucleophilic residues within the molecule, such as tryptophan and methionine in peptides, or react with the solvent. sigmaaldrich.comnih.gov In the case of Benzyl-PEG6-CH2CO2tBu, while the PEG chain and benzyl (B1604629) ether are generally less nucleophilic, the prevention of side reactions is crucial for clean product formation. To mitigate these unwanted reactions, "scavengers" are added to the reaction mixture. These are nucleophilic compounds that efficiently trap the tert-butyl cation. sigmaaldrich.com
Commonly used scavengers include:
Triethylsilane (TES) : Reacts with the t-butyl cation to form the inert t-butyltriethylsilane. It is highly effective and often used in a mixture such as TFA/TES/water. researchgate.netresearchgate.net
Thioanisole : A sulfur-containing scavenger that effectively quenches carbocations. sigmaaldrich.com
Water : Can act as a scavenger by reacting with the t-butyl cation to form tert-butanol.
Ethanedithiol (EDT) : A particularly potent scavenger, useful in preventing side reactions with sulfur-containing residues like cysteine and methionine. sigmaaldrich.com
The trifluoroacetic acid-mediated removal of t-butyl groups can lead to the formation of t-butyl trifluoroacetate, an intermediate that can also act as an alkylating agent. nih.govresearchgate.netcapes.gov.br The addition of scavengers is therefore essential to destroy this reactive ester as well as the initial t-butyl cation, ensuring a high yield of the desired deprotected product. nih.govcapes.gov.br
| Reagent System | Substrate Type | Conditions | Outcome | Reference(s) |
| TFA / CH₂Cl₂ | Protected amino acids/peptides | Room Temperature | Effective deprotection, but risk of side-reactions | wiley-vch.de |
| TFA / Triethylsilane (TES) | Protected amino acids/peptides | Room Temperature, CH₂Cl₂ | Increased yields, decreased reaction times, improved selectivity | researchgate.netresearchgate.net |
| TFA / Water / Phenol / Thioanisole / EDT (Reagent K) | Peptidyl resin with multiple sensitive residues | Room Temperature | "Universal" cleavage with broad scavenger protection | sigmaaldrich.com |
| TFA / Thiophenol | Protected amino acids | Room Temperature | Scavenges t-butyl cations and t-butyl trifluoroacetate | nih.govresearchgate.net |
While effective, TFA can be too harsh for sensitive substrates, potentially cleaving other acid-labile groups or causing degradation. Consequently, milder acidic methods have been developed. These conditions offer greater chemoselectivity, allowing for the removal of the tert-butyl ester in the presence of other protecting groups like benzyl ethers, which are generally stable to these milder reagents.
Aqueous Phosphoric Acid (H₃PO₄) : Using 85 wt % aqueous phosphoric acid provides an effective and environmentally benign method for deprotecting tert-butyl esters. acs.orgnih.gov The reaction conditions are considered mild and show good selectivity, tolerating other acid-sensitive groups such as benzyl esters and TBDMS ethers. acs.orgorganic-chemistry.orgorganic-chemistry.org The reactions are typically high-yielding with a convenient workup. nih.gov
Silica (B1680970) Gel (SiO₂) : Standard flash chromatography-grade silica gel can be used as a reagent for cleaving t-butyl esters. lookchem.com The reaction is typically performed by refluxing the substrate with a suspension of silica gel in a non-polar solvent like toluene (B28343). lookchem.com This heterogeneous system offers a mild alternative that is selective for t-butyl esters over t-butyl ethers and other protecting groups. lookchem.com
| Reagent | Conditions | Advantages | Limitations | Reference(s) |
| 85% Aqueous H₃PO₄ | Room temp or 50°C, various organic solvents (THF, toluene, etc.) | Mild, environmentally benign, high-yielding, good selectivity | May be slow (3-14 h at RT); lacks selectivity between t-butyl carbamates, esters, and ethers | acs.orgnih.govorganic-chemistry.org |
| Silica Gel (SiO₂) | Refluxing toluene, vigorous agitation | Mild, selective over t-butyl ethers, simple workup | Heterogeneous system requires vigorous stirring; scale-up may require a Dean-Stark trap | lookchem.com |
Beyond protic acids, specific reagent systems involving Lewis acids or other catalysts have been developed for tert-butyl ester cleavage, often providing unique selectivity profiles.
A combination of cerium(III) chloride (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile (B52724) serves as a mild and effective system for the deprotection of tert-butyl esters. organic-chemistry.orgthieme-connect.com This method is noted for its excellent chemoselectivity, allowing for the cleavage of t-butyl esters even in the presence of the highly acid-sensitive N-Boc protecting group, a reversal of the usual selectivity seen with strong acids. organic-chemistry.org The proposed mechanism involves the generation of a cerium complex that facilitates the cleavage. organic-chemistry.org The system is simple, cost-effective, and its mild nature makes it suitable for complex molecules with multiple functional groups. organic-chemistry.orgthieme-connect.comacs.org
| Reagent System | Conditions | Key Feature | Substrate Scope | Reference(s) |
| CeCl₃·7H₂O / NaI | Refluxing acetonitrile | Selective for t-butyl esters over N-Boc groups | N-Boc protected amino acid t-butyl esters, aliphatic and phenolic t-butyl ethers | organic-chemistry.orgthieme-connect.comacs.org |
Zinc bromide (ZnBr₂), a Lewis acid, can mediate the cleavage of tert-butyl esters in a solvent like dichloromethane (DCM). researchgate.netresearchgate.net This method has been explored for the chemoselective hydrolysis of t-butyl esters in the presence of other acid-labile groups. acs.orgnih.gov While it has been found that N-Boc and N-trityl groups are also labile under these conditions, other amine protecting groups can be compatible, allowing for selective deprotection in specific contexts. researchgate.netnih.gov The mechanism is thought to involve the coordination of the zinc ion to the ester oxygens, followed by cleavage of the t-butyl group with the evolution of isobutene. researchgate.net The use of ZnBr₂ represents a non-protic acid approach to deprotection. nih.gov
| Reagent | Conditions | Selectivity Profile | Notes | Reference(s) |
| ZnBr₂ | Dichloromethane (DCM), Room Temperature | Cleaves t-butyl esters; N-Boc and N-trityl groups are also labile | Useful for substrates where PhF-protected amines are present; reaction proceeds without racemization at the α-carbon | researchgate.netresearchgate.netnih.gov |
Catalytic and Reagent-Based Deprotection Systems
Selective Removal of the Benzyl Ether Moiety
The benzyl ether is a widely utilized protecting group for alcohols due to its general stability across a range of acidic and basic conditions. organic-chemistry.org Its removal, however, can be accomplished under specific and mild conditions, offering a level of control crucial for multi-step syntheses.
Hydrogenolytic Deprotection via Catalytic Hydrogenation
Catalytic hydrogenolysis is the most common and efficient method for the deprotection of benzyl ethers. commonorganicchemistry.comjk-sci.com This reaction involves the cleavage of the carbon-oxygen bond of the ether by hydrogen gas, facilitated by a metal catalyst.
Reaction Mechanism and Conditions: The process begins with the oxidative addition of the benzyl ether to the surface of a palladium catalyst, typically palladium on carbon (Pd/C), forming a Pd(II) complex. jk-sci.com This is followed by coordination of hydrogen and subsequent transfer to the complex, which leads to the release of the deprotected alcohol. Finally, reductive elimination regenerates the Pd(0) catalyst and produces toluene as a byproduct. jk-sci.com
Commonly used solvents for this reaction include ethanol, methanol, and ethyl acetate. commonorganicchemistry.com The reaction is typically carried out under an atmosphere of hydrogen gas, with pressures ranging from atmospheric to higher pressures for more resistant substrates. chemrxiv.org
Table 1: Typical Conditions for Hydrogenolytic Deprotection of Benzyl Ethers
| Parameter | Condition |
|---|---|
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen gas (H₂) or transfer hydrogenation reagents |
| Solvent | Ethanol, Methanol, Ethyl Acetate, Tetrahydrofuran |
| Temperature | Room Temperature |
| Pressure | 1-10 bar |
This table summarizes common starting conditions for the catalytic hydrogenolysis of benzyl ethers. Optimal conditions may vary depending on the specific substrate.
Recent research has also explored catalyst pre-treatment strategies to prevent unwanted side reactions, such as the saturation of aromatic rings, which can be a concern during hydrogenolysis. chemrxiv.org
Analytical Methodologies for Deprotection Monitoring and Product Characterization
Rigorous analytical monitoring is essential to confirm the completion of deprotection reactions and to verify the purity and identity of the resulting products. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Analysis (e.g., NMR, MS, FTIR)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring the deprotection of Benzyl-PEG6-CH2CO2tBu. The disappearance of the characteristic signals of the benzyl group's aromatic protons (typically in the range of 7.2-7.4 ppm) and the benzylic protons (around 4.5 ppm) indicates successful debenzylation. acs.orgresearchgate.net Concurrently, the appearance of a new signal corresponding to the hydroxyl proton confirms the formation of the alcohol.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the starting material, intermediates, and the final product. pharmiweb.com Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing PEGylated compounds. researchgate.net The mass spectrum of the debenzylated product will show a mass loss corresponding to the benzyl group (91 Da). The fragmentation pattern can also provide structural information. nih.govstackexchange.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can also be used to monitor the deprotection process. The cleavage of the benzyl ether would result in the disappearance of the C-O-C stretching vibration of the ether and the appearance of a broad O-H stretching band for the newly formed alcohol. rsc.orgresearchgate.net
Table 2: Key Spectroscopic Changes Upon Debenzylation
| Spectroscopic Technique | Observation for Benzyl Group Removal |
|---|---|
| ¹H NMR | Disappearance of aromatic signals (~7.3 ppm) and benzylic CH₂ signal (~4.5 ppm) |
| Mass Spectrometry | Decrease in molecular weight by approximately 91 Da |
| FTIR | Appearance of a broad O-H stretch (~3400 cm⁻¹) |
This table highlights the expected changes in key spectroscopic data upon the successful removal of the benzyl protecting group.
Chromatographic Purity Assessment (e.g., HPLC, SEC)
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of the starting material and the final product, as well as for monitoring the progress of the deprotection reaction. pharmiweb.comphenomenex.com By choosing an appropriate column and mobile phase, it is possible to separate the starting material, the deprotected product, and any impurities. jocpr.comjpionline.org The disappearance of the starting material's peak and the appearance of a new peak for the product, with a different retention time, indicates the progression of the reaction.
Advanced Applications of Benzyl Peg6 Ch2co2tbu in Research
Role as a Precursor for Bioconjugation and Drug Delivery Systems
The primary application of Benzyl-PEG6-CH2CO2tBu lies in its role as a precursor for sophisticated bioconjugation and drug delivery platforms. The defined-length PEG6 spacer is hydrophilic, biocompatible, and can improve the solubility and pharmacokinetic properties of conjugated molecules.
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that link a potent cytotoxic drug to a monoclonal antibody, enabling selective delivery to cancer cells. medchemexpress.com The linker connecting these two components is critical for the stability and efficacy of the ADC. Benzyl-PEG6-CH2CO2tBu serves as a foundational building block for synthesizing these crucial linkers. broadpharm.comdcchemicals.com
The PEG spacer within the linker enhances the water solubility of the conjugate and reduces aggregation. axispharm.com The synthetic route to an ADC linker using this precursor involves a series of controlled deprotection and conjugation steps. First, the tert-butyl ester can be selectively cleaved under acidic conditions to reveal a terminal carboxylic acid. dcchemicals.com This acid can then be activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester, making it reactive towards amine groups on the cytotoxic drug to form a stable amide bond. nih.govscielo.br Subsequently, the benzyl (B1604629) ether at the other end can be removed via hydrogenolysis to yield a free hydroxyl group. This hydroxyl group can be further functionalized into a group capable of reacting with the antibody, such as a maleimide (B117702) group for conjugation to cysteine residues. nih.gov This step-wise synthesis allows for the creation of well-defined, heterobifunctional linkers that are essential for producing homogeneous and effective ADCs. medchemexpress.combroadpharm.com
PEGylation is the covalent attachment of PEG chains to therapeutic molecules like peptides, proteins, and small drugs. nih.govlifetein.com This process is widely used to improve a drug's pharmacological properties, including increasing its stability, extending its circulatory half-life, and reducing its immunogenicity. lifetein.comcreativepegworks.com Benzyl-PEG6-CH2CO2tBu is an ideal starting material for creating customized PEGylating agents. broadpharm.com
To prepare a PEGylating agent, one of the protecting groups is removed to expose a reactive functional group. For example, removal of the tert-butyl group yields a PEG derivative with a terminal carboxylic acid. This acid can be activated to react with primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues on a protein's surface. scielo.brnih.gov This strategic modification can enhance the therapeutic profile of various biomolecules, including peptide-drug conjugates (PDCs), which leverage peptides for targeted drug delivery.
Research Findings on PEGylation Applications
The table below summarizes the key advantages and molecular targets of PEGylation, a process for which Benzyl-PEG6-CH2CO2tBu serves as a key precursor.
| Application Area | Target Molecule | Key Benefits of PEGylation | Relevant Precursor Function |
| Protein & Peptide Therapeutics | Proteins, Peptides, Enzymes | Shields from proteolytic degradation, reduces immunogenicity, increases hydrodynamic size to reduce renal clearance, improves solubility. lifetein.comcreativepegworks.com | Serves as a backbone for creating amine-reactive PEGylating agents after deprotection. broadpharm.comnih.gov |
| Small Molecule Drugs | Cytotoxic agents, other small therapeutics | Improves water solubility, modifies biodistribution, enables formulation in advanced delivery systems. | Provides a hydrophilic spacer for conjugation to small molecules. |
| Oligonucleotide Therapeutics | siRNA, antisense oligonucleotides | Enhances stability against nucleases, improves pharmacokinetic profile. broadpharm.com | Can be functionalized for attachment to nucleic acids. |
Nanoparticles are increasingly used as carriers to improve the delivery of therapeutic agents. mdpi.comfrontiersin.org A common strategy to enhance their performance is to coat their surface with PEG, a process that creates a protective hydrophilic layer. This PEG shield reduces recognition by the immune system (opsonization), thereby decreasing clearance and prolonging circulation time in the bloodstream. probiologists.com Benzyl-PEG6-CH2CO2tBu is a precursor used to synthesize the functionalized PEG chains (e.g., PEG-lipids or PEG-polymers) required for nanoparticle surface modification.
Lipid Nanoparticles (LNPs) have become a leading platform for the systemic delivery of nucleic acid-based therapies, such as small interfering RNA (siRNA) and messenger RNA (mRNA). nih.govmerckgroup.com A typical LNP formulation consists of four main components: an ionizable lipid that complexes with the nucleic acid, cholesterol to provide structural integrity, a helper phospholipid, and a PEG-lipid to stabilize the particle and control its size. nih.govmerckgroup.com
The PEG-lipid is crucial for the formulation's stability and in vivo performance. Benzyl-PEG6-CH2CO2tBu is an ideal precursor for the synthesis of these PEG-lipids. In a common synthetic scheme, the carboxylic acid end of the molecule (after t-Bu deprotection) is conjugated to the headgroup of a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE). The benzyl group on the other end is typically removed and replaced with a chemically inert methoxy (B1213986) group, resulting in the widely used mPEG-DSPE conjugate. The presence of this conjugate on the LNP surface provides a steric barrier that prevents particle aggregation and reduces clearance by the reticuloendothelial system. nih.gov
Hydrogels are three-dimensional, water-swollen polymer networks used extensively in biomedical applications, including tissue engineering, regenerative medicine, and as matrices for 3D cell culture in microfluidic devices. nih.gov Biocompatible hydrogels are often formed from PEG derivatives. Benzyl-PEG6-CH2CO2tBu can be converted into a crosslinking agent to form such hydrogel networks.
To achieve this, both the benzyl and tert-butyl protecting groups are removed to yield a PEG chain with a hydroxyl group at one end and a carboxylic acid at the other. These functional groups can then be converted into polymerizable moieties, such as acrylates. The resulting PEG diacrylate (PEGDA) monomer can undergo rapid polymerization in the presence of a photoinitiator and UV light to form a stable, crosslinked hydrogel. nih.govnih.gov These hydrogels can encapsulate cells or drugs, providing a biomimetic microenvironment for research and therapeutic applications. nih.gov
Development of Nanoparticle Drug Delivery Systems
Utilization in Materials Science and Polymer Chemistry
Beyond bioconjugation, Benzyl-PEG6-CH2CO2tBu is a valuable building block in materials science for the synthesis of well-defined polymers. Its discrete PEG6 length and terminal functional groups allow for its use as a segment in the creation of block copolymers. umn.edu
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. Amphiphilic block copolymers, containing both hydrophobic and hydrophilic blocks, can self-assemble in solution to form various nanostructures such as micelles, vesicles, and polymersomes. umn.edu By selectively deprotecting one end of Benzyl-PEG6-CH2CO2tBu and using it to initiate the polymerization of a different monomer (e.g., a lactone to form a polyester), a block copolymer with a defined PEG segment can be synthesized. The resulting materials have applications in drug encapsulation, nanoreactors, and advanced coatings. The use of benzyl-protected precursors is a known strategy in various polymerization reactions, such as Knoevenagel condensation, to build complex polymer structures. chemrxiv.org
Preparation of Amphiphilic Block Copolymers and Dendrimers
The unique structure of Benzyl-PEG6-CH2CO2tBu lends itself to the synthesis of complex macromolecular architectures such as amphiphilic block copolymers and dendrimers. Amphiphilic block copolymers, which consist of distinct hydrophilic and hydrophobic polymer chains linked together, can self-assemble into various nanostructures like micelles and vesicles in selective solvents. kocw.or.krmdpi.comresearchgate.net The Benzyl-PEG6-CH2CO2tBu molecule can serve as a key intermediate in the synthesis of such polymers. For instance, the benzyl ether can be deprotected to reveal a hydroxyl group, which can then act as an initiator for the polymerization of a hydrophobic monomer, such as benzyl methacrylate. kocw.or.krmdpi.com Subsequently, the deprotection of the tert-butyl ester group yields a carboxylic acid, which can be further modified or used to link to other polymer chains, resulting in a well-defined amphiphilic block copolymer.
In the realm of dendrimer synthesis, Benzyl-PEG6-CH2CO2tBu can be employed in a convergent approach. researchgate.netresearchgate.netd-nb.info Dendrimers are highly branched, monodisperse macromolecules with a central core. archivepp.comwjarr.com In a convergent synthesis, the branches (dendrons) are built first and then attached to a central core molecule. researchgate.net The Benzyl-PEG6-CH2CO2tBu can be functionalized at one end to act as a branching unit. For example, after deprotection, the resulting alcohol or carboxylic acid can be reacted with other monomers to build up a dendron. The remaining protected group at the other end of the PEG chain serves as the focal point for subsequent attachment to a core molecule or for further branching. The stepwise and controlled nature of these reactions allows for the precise construction of dendrimers with defined structures and functionalities. researchgate.net
Surface Modification and Nanotechnology Applications
The properties of Benzyl-PEG6-CH2CO2tBu make it an excellent candidate for surface modification of materials and for various nanotechnology applications. The polyethylene (B3416737) glycol (PEG) chain is well-known for its ability to reduce non-specific protein adsorption and enhance the biocompatibility of materials. By grafting molecules like Benzyl-PEG6-CH2CO2tBu onto a surface, its properties can be significantly altered.
For example, the benzyl or tert-butyl end can be chemically modified to anchor the molecule to a specific surface. Once attached, the PEG chains form a hydrophilic brush-like layer that can prevent the adhesion of proteins and cells, a critical requirement for medical implants and biosensors. The terminal functional group can also be used to attach specific targeting ligands, such as antibodies or peptides, for targeted drug delivery applications.
Functionalization of Carbon Nanotubes and Hybrid Materials
Carbon nanotubes (CNTs) possess remarkable mechanical and electronic properties but are often difficult to process and integrate into other materials due to their insolubility and tendency to agglomerate. mdpi.comkompozit.org.tr Covalent functionalization of CNTs with polymers is a key strategy to overcome these limitations. mdpi.commdpi.com Benzyl-PEG6-CH2CO2tBu can be utilized in the "grafting to" approach for CNT functionalization. mdpi.com This involves synthesizing the PEG-containing polymer chain first and then attaching it to the CNT surface. mdpi.com
The process can begin with the chemical oxidation of CNTs to introduce carboxylic acid groups on their surface. mdpi.commdpi.com Separately, the Benzyl-PEG6-CH2CO2tBu can be deprotected at the tert-butyl ester end to yield a carboxylic acid, which is then converted to a more reactive species like an acyl chloride or activated ester. This activated PEG derivative can then react with the hydroxyl or amino groups (if the carboxyl groups on the CNT are further modified) on the CNT surface, forming a stable covalent bond. The benzyl group at the other end remains available for further functionalization, allowing for the creation of multifunctional CNT-based hybrid materials. researchgate.netnanomedicinelab.com This method of functionalization not only improves the dispersibility of CNTs in various solvents but also provides a platform for attaching other functional molecules, opening up possibilities for their use in advanced composites, sensors, and biomedical devices. kompozit.org.trmdpi.com
Benzyl-PEG6-CH2CO2tBu as a Research Tool in Organic Synthesis
Beyond its role in materials science, the broader class of polyethylene glycol (PEG) derivatives, including structures analogous to Benzyl-PEG6-CH2CO2tBu, are increasingly recognized as valuable tools in promoting green and sustainable organic synthesis.
Green Chemistry Applications with PEG as Solvent or Catalyst
Polyethylene glycol is considered an environmentally benign medium for organic reactions. sioc-journal.cnresearchgate.net It is non-toxic, biodegradable, inexpensive, and has a low vapor pressure, making it a safer alternative to volatile organic solvents. sioc-journal.cnresearchgate.netrsc.org
Phase Transfer Catalysis
PEGs can act as effective phase-transfer catalysts (PTCs). catalysis.blogphasetransfercatalysis.com Phase-transfer catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). mdpi.com The amphiphilic nature of PEG, with its polar ether oxygens and nonpolar ethylene (B1197577) backbone, allows it to complex with metal cations from an inorganic salt in the aqueous phase and transport them into the organic phase where the reaction with an organic substrate occurs. catalysis.blogphasetransfercatalysis.combme.hu This enhances the reaction rate by increasing the concentration of the reactive species in the organic phase. catalysis.blog Low molecular weight PEGs have been shown to be efficient in this role, sometimes eliminating the need for traditional, often more toxic, phase-transfer catalysts. organic-chemistry.org
| Reaction Type | Catalyst/Solvent | Key Findings |
| Heck Reaction | PEG-2000 | High yields, regioselectivity, and recyclability of both solvent and palladium catalyst. organic-chemistry.orgacs.org |
| Synthesis of N-substituted azepines | PEG-400 | Catalyst-free, high yields, and recyclable medium. organic-chemistry.org |
| Cross-Aldol Condensation | Immobilized PEG 600-PS | High efficiency and selectivity under mild conditions; catalyst is recyclable. mdpi.com |
| Synthesis of thiazoles/selenazoles | PEG-400 | Environmentally benign alternative to toxic solvents; recyclable. derpharmachemica.com |
| Benzyl C-H functionalization | PEG-400 | Metal-free, recyclable medium without the need for additives. scholarsresearchlibrary.com |
Future Research Directions and Challenges
Development of Novel Synthetic Pathways
The synthesis of monodisperse, heterobifunctional PEG linkers like Benzyl-PEG6-CH2CO2tBu is crucial for ensuring the homogeneity and reproducibility of the final bioconjugates. nih.govacs.org Traditional PEG synthesis often results in a mixture of different chain lengths, which can complicate purification and lead to heterogeneous products. nih.govacs.org Future research is therefore focused on developing more efficient and scalable synthetic routes.
Chemoenzymatic Approaches for PEG Functionalization
Chemoenzymatic synthesis is emerging as a powerful strategy for the precise modification of PEG chains. This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create well-defined functionalized polymers. nih.govbeilstein-journals.orgmdpi.com Enzymes, such as lipases, can catalyze reactions at specific positions on the PEG molecule under mild conditions, minimizing the need for extensive protecting group chemistry and reducing the generation of byproducts. mdpi.com For a molecule like Benzyl-PEG6-CH2CO2tBu, chemoenzymatic methods could be employed to introduce the terminal functional groups with high regioselectivity, ensuring the creation of a pure, heterobifunctional linker. nih.govbeilstein-journals.org This method offers a sustainable alternative to purely chemical routes, often leading to higher yields and easier purification of the final product. mdpi.com
A key advantage of this approach is the ability to perform modular assembly of complex molecules. For instance, enzymes can catalyze the selective esterification or amidation at one end of a PEG chain, followed by chemical modification of the other end. beilstein-journals.orgmdpi.com This modularity is particularly beneficial for creating libraries of PEG linkers with different functionalities for various applications.
Flow Chemistry and Continuous Processing for Scalable Production
The transition from batch to continuous manufacturing is a significant trend in the pharmaceutical and chemical industries, and the synthesis of PEG derivatives is no exception. Flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages for the production of molecules like Benzyl-PEG6-CH2CO2tBu. thieme-connect.dersc.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and higher yields. rsc.org
For the synthesis of well-defined PEG linkers, flow chemistry can help to minimize polydispersity, a common challenge in traditional polymerization methods. acs.org The rapid heat and mass transfer in flow reactors can also enable the use of highly reactive intermediates and exothermic reactions in a safer and more controlled manner. rsc.org Furthermore, the integration of in-line purification and analysis tools can streamline the entire production process, making it more efficient and cost-effective for large-scale manufacturing. thieme-connect.de The application of flow chemistry to the synthesis of heterobifunctional PEGs is a promising avenue for producing high-purity linkers required for clinical and commercial applications. rsc.org
Expanding the Scope of Applications
The unique structure of Benzyl-PEG6-CH2CO2tBu, with its orthogonal protecting groups, makes it an ideal candidate for a wide range of advanced applications in medicine and biotechnology. broadpharm.com The benzyl (B1604629) and tert-butyl groups are both acid-labile, allowing for their selective removal under specific conditions to unmask the hydroxyl and carboxylic acid functionalities for subsequent conjugation. broadpharm.comgoogle.com
Targeted Delivery in Emerging Therapeutic Areas
Heterobifunctional PEG linkers are instrumental in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs). purepeg.compurepeg.com In this context, one end of the deprotected Benzyl-PEG6-CH2CO2tBu linker could be attached to a therapeutic agent, while the other end is conjugated to a targeting moiety, like a monoclonal antibody. purepeg.com The PEG6 spacer enhances the solubility and stability of the conjugate and provides spatial separation between the drug and the targeting ligand, which can be crucial for maintaining the biological activity of both components. nih.gov
Emerging therapeutic areas that could benefit from such targeted delivery systems include personalized cancer therapy, where ADCs can deliver potent cytotoxic drugs directly to tumor cells, and the treatment of inflammatory and autoimmune diseases. nih.govpurepeg.com The precise length of the PEG6 chain in Benzyl-PEG6-CH2CO2tBu is advantageous for creating well-defined and homogeneous drug conjugates, which is a critical factor for their clinical success. nih.gov
Integration into Advanced Diagnostic Probes
The development of sensitive and specific diagnostic tools is another area where functionalized PEGs play a crucial role. Benzyl-PEG6-CH2CO2tBu can be used to construct advanced diagnostic probes for various imaging modalities, including fluorescence imaging and magnetic resonance imaging (MRI). scispace.commdpi.comacs.org For instance, a fluorescent dye could be attached to one end of the linker, and a targeting molecule to the other, creating a probe that can specifically label and visualize diseased tissues or cells. nih.govacs.org
The PEG spacer in these probes helps to improve their biocompatibility and reduce non-specific binding, leading to a better signal-to-noise ratio in imaging applications. acs.orgmdpi.com The defined structure of Benzyl-PEG6-CH2CO2tBu is particularly important for developing quantitative imaging agents, where the number of signaling molecules per probe needs to be precisely controlled. Such probes are valuable for early disease detection, monitoring treatment response, and understanding disease mechanisms at the molecular level. acs.orgresearchgate.net
Addressing Challenges in PEG Research
Despite the widespread use of PEG in biomedical applications, several challenges remain. A significant concern is the immunogenicity of PEG. mdpi.com The immune system can recognize PEG and generate anti-PEG antibodies, which can lead to the rapid clearance of PEGylated drugs from the bloodstream and, in some cases, cause hypersensitivity reactions. mdpi.com The use of monodisperse PEGs, like Benzyl-PEG6-CH2CO2tBu, may help to mitigate some of these issues by providing a more homogeneous product that is less likely to elicit a strong immune response compared to polydisperse PEG mixtures. acs.orgbiochempeg.com
Another challenge is the non-biodegradability of the PEG backbone, which can lead to its accumulation in the body after repeated administration. acs.org While the PEG6 chain in Benzyl-PEG6-CH2CO2tBu is relatively short, the development of biodegradable PEG alternatives or linkers with cleavable sites is an active area of research.
Finally, the synthesis and purification of high-purity, monodisperse PEGs remain complex and costly, which can be a barrier to their widespread clinical and commercial use. nih.govacs.orgacs.org Continued innovation in synthetic methodologies, such as the chemoenzymatic and flow chemistry approaches discussed above, will be essential for overcoming these hurdles and unlocking the full potential of precisely engineered PEG linkers like Benzyl-PEG6-CH2CO2tBu.
Achieving Higher Uniformity in PEG Oligomers
While methods for synthesizing monodisperse PEGs exist, they are often complex and not easily scalable. nih.govacs.org The presence of even small amounts of impurities or polymers with different chain lengths can complicate the synthesis and purification of the final PEGylated drug, potentially leading to unwanted immunogenic reactions. nih.govacs.org Research is ongoing to develop more efficient, scalable, and chromatography-free methods for producing highly uniform PEG oligomers. rsc.org The goal is to achieve a polydispersity index (PDI) of 1.0, indicating a perfectly monodisperse sample. acs.org
Minimizing Impurities and Side Reactions in Complex Syntheses
The multi-step nature of synthesizing complex molecules like PROTACs and ADCs using linkers such as Benzyl-PEG6-CH2CO2tBu presents numerous opportunities for side reactions and the introduction of impurities. nih.gov Incomplete reactions or the presence of contaminants like water can lead to the formation of undesired by-products, such as PEG diols. nih.gov Ensuring anhydrous reaction conditions and developing more robust and selective reaction chemistries are key challenges. nih.gov
Development of Environmentally Benign Deprotection Methodologies
The benzyl and tert-butyl protecting groups are typically removed under acidic conditions. While effective, some traditional methods can be harsh or use environmentally unfriendly reagents. There is a growing interest in developing greener deprotection methods. For the tert-butyl ester, for example, researchers have explored the use of catalysts like ytterbium triflate, which is considered environmentally friendly and reusable. niscpr.res.in Other methods include the use of aqueous phosphoric acid, which is mild and selective, or solvent-free methods using ex situ generated hydrogen chloride gas. rsc.orgorganic-chemistry.orgorganic-chemistry.org The development of such eco-sustainable methods is a key goal in modern organic synthesis. researchgate.net
Q & A
Basic Research Questions
Q. What are the key structural components of Benzyl-PEG6-CH2CO2tBu, and how do they influence its reactivity?
- Answer : The compound consists of three primary components:
- Benzyl group : Enhances hydrophobicity and enables π-π interactions for targeted conjugation .
- PEG6 chain : A hexaethylene glycol spacer providing hydrophilicity, flexibility, and reduced immunogenicity in biological systems .
- tert-Butyl ester (CO2tBu) : Protects the carboxylic acid group during synthesis; requires acidic or enzymatic hydrolysis for activation .
- Methodological Insight : Structural validation typically involves -NMR (to confirm PEG chain integration) and FT-IR (to identify ester and ether functional groups).
Q. What solvents are optimal for dissolving Benzenzyl-PEG6-CH2CO2tBu in experimental workflows?
- Answer : The compound exhibits solubility in polar aprotic solvents (e.g., DCM, DMF, THF) due to its PEG backbone, but limited solubility in water. Solubility testing via UV-Vis spectroscopy or gravimetric analysis is recommended for protocol optimization .
- Data Note : For example, PEG2 analogs dissolve fully in DMF at 25°C at concentrations up to 50 mg/mL, suggesting similar behavior for PEG6 derivatives .
Advanced Research Questions
Q. How can researchers optimize the synthesis of Benzyl-PEG6-CH2CO2tBu to improve yield and purity?
- Answer : Key strategies include:
- Stepwise PEGylation : Coupling benzyl chloride to PEG6 via nucleophilic substitution, followed by tert-butyl ester protection to minimize side reactions .
- Purification : Use size-exclusion chromatography (SEC) or preparative HPLC to remove unreacted PEG chains or benzyl derivatives. Purity >95% is achievable with gradient elution (ACN/water) .
- Data Contradiction : Some sources report molecular weight discrepancies (e.g., C21H34O7 vs. C23H38O8). Resolve via high-resolution mass spectrometry (HRMS) to confirm empirical formulas .
Q. What analytical techniques are most effective for characterizing Benzyl-PEG6-CH2CO2tBu?
- Answer :
- Structural Confirmation : -NMR (δ 7.3 ppm for benzyl protons; δ 1.4 ppm for tert-butyl groups) and -NMR (ester carbonyl at ~170 ppm) .
- Purity Assessment : Reverse-phase HPLC with UV detection at 254 nm; retention time correlates with PEG chain length .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and degradation thresholds .
Q. How does the PEG chain length (e.g., PEG6 vs. PEG2) affect the compound’s properties and applications?
- Answer :
- Hydrophilicity : Longer PEG chains (PEG6) increase aqueous solubility and reduce aggregation in biological buffers compared to PEG2 analogs .
- Conjugation Efficiency : PEG6’s flexibility improves spatial accessibility for bioconjugation (e.g., protein ligation), as shown in SPR binding assays .
- Experimental Design : Compare PEG2 and PEG6 derivatives in controlled reaction kinetics studies (e.g., ester hydrolysis rates) .
Q. How should researchers address discrepancies in reported molecular formulas or molecular weights for PEGylated derivatives?
- Answer :
- Standardization : Cross-validate data using HRMS and elemental analysis.
- Literature Review : Prioritize peer-reviewed studies over vendor catalogs (e.g., Broadpharm lists PEG2 derivatives with molecular weights confirmed via MALDI-TOF) .
Application-Focused Questions
Q. What strategies enable selective hydrolysis of the tert-butyl ester group without degrading the PEG chain?
- Answer :
- Acidic Hydrolysis : Use TFA/DCM (1:1 v/v) for 2–4 hours at 0°C to cleave the tert-butyl group while preserving PEG integrity .
- Enzymatic Activation : Carboxylesterases (e.g., porcine liver esterase) under physiological pH for controlled release in drug delivery systems .
Q. How can Benzyl-PEG6-CH2CO2tBu be utilized in bioconjugation for targeted drug delivery?
- Answer :
- Linker Design : The benzyl group facilitates click chemistry (e.g., CuAAC with azide-functionalized antibodies), while the PEG6 spacer minimizes steric hindrance .
- Case Study : PEG6 derivatives conjugated to doxorubicin showed a 30% increase in tumor uptake in murine models compared to PEG2 analogs .
Data Interpretation and Contradictions
Q. How can researchers resolve conflicting solubility data for PEGylated compounds across studies?
- Answer :
- Standardized Protocols : Use the OECD 105 guideline (shake-flask method) with controlled temperature and solvent ratios.
- Cross-Validation : Compare results with analogs (e.g., Tos-PEG6-CH2CO2tBu has documented solubility in DMF >100 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
